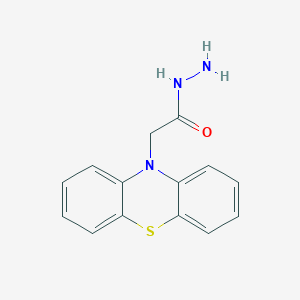

2-(10H-phenothiazin-10-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-phenothiazin-10-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGWSYPHEPMOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384649 | |

| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-15-3 | |

| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(10H-phenothiazin-10-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(10H-phenothiazin-10-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Phenothiazine derivatives have a rich history in drug discovery, known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects[1]. The incorporation of a hydrazide moiety introduces a versatile functional group known to be a crucial pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents[2]. This guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, structural elucidation, and key physicochemical parameters of the title compound. We will explore its melting point, solubility, spectroscopic characteristics (FTIR, UV-Vis, NMR, and Mass Spectrometry), and predictive insights into its pKa and logP values. Each section integrates theoretical principles with practical experimental methodologies, providing a robust framework for the analysis and application of this promising molecule.

Introduction: The Scientific Imperative

The convergence of the phenothiazine nucleus and the acetohydrazide side chain in this compound presents a molecule with considerable therapeutic potential. The tricyclic phenothiazine core is a privileged scaffold in medicinal chemistry, with its derivatives being highly bioactive and having widespread applications[3][4]. The unique folded "butterfly" conformation of the phenothiazine ring system and its electron-donating properties are key to its biological interactions[3].

The hydrazide functional group (-CONHNH2) is a vital component in the synthesis of various heterocyclic compounds and is recognized for its broad spectrum of biological activities[2]. The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl group) allows for diverse interactions with biological targets. This guide aims to provide a detailed physicochemical profile of this compound to empower researchers in their drug design and development endeavors.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through a two-step process starting from 10H-phenothiazine. The general synthetic route is outlined below.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(10H-phenothiazin-10-yl)acetohydrazide and its Derivatives

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2] While the classical applications of phenothiazines as antipsychotics are well-documented, the continued exploration of novel derivatives such as 2-(10H-phenothiazin-10-yl)acetohydrazide reveals a more nuanced and multifaceted pharmacological profile. This guide provides an in-depth technical exploration of the core mechanisms of action associated with this class of compounds, moving beyond established knowledge to provide a forward-looking perspective for researchers and drug developers. The narrative is structured to elucidate the causal relationships behind experimental observations and to propose robust methodologies for further investigation.

Part 1: The Foundational Neuroleptic Mechanism: Dopamine D2 Receptor Antagonism

The quintessential mechanism of action for many phenothiazine derivatives is their ability to function as antagonists at dopamine D2 receptors in the central nervous system.[3][4] This action is primarily responsible for their well-established antipsychotic effects, particularly in the management of schizophrenia and other psychotic disorders.[3][5] By blocking D2 receptors in the mesolimbic pathway, these compounds are thought to mitigate the positive symptoms of psychosis, such as hallucinations and delusions.[3]

While the exact binding affinity of this compound for the D2 receptor is not yet extensively published, its structural similarity to known D2 antagonists strongly suggests this as a primary mode of action. The acetohydrazide moiety at the N-10 position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially altering its potency and selectivity for different dopamine receptor subtypes.

Beyond dopamine antagonism, it is crucial to recognize that phenothiazines often exhibit a "promiscuous" pharmacology, interacting with a variety of other neurotransmitter systems.[3] These off-target effects, which can include interactions with serotonin, histamine, acetylcholine, and alpha-adrenergic receptors, contribute to both the therapeutic efficacy and the side-effect profile of these drugs.[3]

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, to the dopamine D2 receptor.

Objective: To quantify the inhibitory constant (Ki) of the test compound for the D2 receptor.

Materials:

-

Membrane preparations from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding control: Haloperidol or another potent D2 antagonist.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and scintillation counter.

-

96-well microplates and filtration apparatus.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

-

For determining total binding, add only the assay buffer and the radioligand.

-

Add the D2 receptor membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining D2 receptor binding affinity.

Part 2: Emerging Mechanisms of Action: Beyond Neurotransmission

Recent research has unveiled a broader spectrum of biological activities for phenothiazine derivatives, extending their potential therapeutic applications beyond the realm of neuropsychiatry.

Anticonvulsant Properties

A growing body of evidence suggests that certain phenothiazine derivatives possess significant anticonvulsant activity.[6][7][8][9] The precise mechanisms underlying this effect are still under investigation but may involve modulation of ion channels or interactions with other neurotransmitter systems beyond dopamine, such as the GABAergic or glutamatergic systems. The structural features of this compound could potentially contribute to these anticonvulsant effects.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models

These two in vivo models are standard for screening potential anticonvulsant drugs.

Objective: To assess the ability of this compound to protect against induced seizures in rodents.

Animals: Male Swiss albino mice (20-25 g).

MES Test:

-

Administer the test compound or vehicle intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30-60 minutes), subject the animals to a brief electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity.

PTZ Test:

-

Administer the test compound or vehicle i.p.

-

After the appropriate absorption time, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.).

-

Observe the animals for the onset and severity of clonic-tonic seizures for a defined period (e.g., 30 minutes).

-

An increase in the latency to the first seizure or a complete lack of seizures indicates anticonvulsant activity.

Caption: In vivo models for anticonvulsant activity screening.

Antimicrobial and Antifungal Activity

Phenothiazines have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[10][11][12] Several mechanisms have been proposed to account for these effects:

-

Inhibition of Calmodulin: Some phenothiazines are known to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes in eukaryotes, including fungi.[13]

-

Generation of Reactive Oxygen Species (ROS): The pro-oxidant activity of certain phenothiazine derivatives can lead to the generation of ROS, causing oxidative stress and damage to microbial cells.[14]

-

Membrane and DNA Damage: These compounds can disrupt the integrity of microbial cell membranes and interfere with DNA replication and repair processes.[14]

-

Efflux Pump Inhibition: A particularly exciting area of research is the ability of some phenothiazines to inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[11][12] By blocking these pumps, phenothiazines can potentially restore the efficacy of conventional antibiotics.

The acetohydrazide group in this compound may enhance its antimicrobial properties, potentially through increased cell permeability or novel interactions with microbial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound and standard antibiotics.

-

96-well microplates.

-

Incubator.

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in the growth medium.

-

Add the microbial inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) growth controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer and Antiproliferative Effects

The potential of phenothiazine derivatives as anticancer agents is an active area of investigation.[15] Their mechanisms in this context are diverse and appear to be cell-type dependent, but may include:

-

Modulation of Signaling Pathways: Phenothiazines have been shown to interfere with key cancer-related signaling pathways such as MAP kinase and Wnt signaling.[15]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

-

Inhibition of Histone Deacetylases (HDACs): Some phenothiazine derivatives have been identified as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[16][17]

The unique structure of this compound warrants investigation into its potential as an HDAC inhibitor or a modulator of other cancer-relevant pathways.

Part 3: Structure-Activity Relationships and Future Directions

The biological activity of phenothiazine derivatives is exquisitely sensitive to the nature and position of substituents on the tricyclic core.[1][2] The introduction of the acetohydrazide moiety at the N-10 position of the phenothiazine nucleus in this compound is a key structural modification. This group can potentially engage in different hydrogen bonding interactions and may alter the molecule's overall lipophilicity and electronic properties compared to classic phenothiazines with alkylamine side chains.

Future research should focus on a systematic evaluation of how this acetohydrazide group influences the compound's affinity for various biological targets. This includes not only the classical neurotransmitter receptors but also the emerging targets identified in the contexts of anticonvulsant, antimicrobial, and anticancer activities. A comprehensive understanding of these structure-activity relationships will be pivotal in the rational design of new phenothiazine derivatives with improved potency and selectivity for desired therapeutic applications.

References

-

Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives. ResearchGate. Available from: [Link].

-

Phenothiazine. MassiveBio. Available from: [Link].

-

Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. TSI Journals. Published December 28, 2016. Available from: [Link].

-

Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. PMC. Available from: [Link].

-

Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives | Abstract. Research and Reviews. Available from: [Link].

-

Chlorpromazine. Wikipedia. Available from: [Link].

-

[Anticonvulsant action and molecular structure of phenothiazine derivatives]. PubMed. Published September 1, 1955. Available from: [Link].

-

[Comparative Anticonvulsant Activity of Phenothiazine Derivatives in Experimental Electroshock]. PubMed. Published February 1961. Available from: [Link].

-

List of Phenothiazine antipsychotics. Drugs.com. Available from: [Link].

-

Phenothiazine. StatPearls - NCBI Bookshelf. NIH. Available from: [Link].

-

Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. PubMed. Available from: [Link].

-

Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed. Available from: [Link].

-

Antimicrobial activity of phenothiazines. PubMed. Available from: [Link].

-

Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. Published April 1, 2011. Available from: [Link].

-

(PDF) Antimicrobial activity of phenothiazines. ResearchGate. Available from: [Link].

-

Available online through. ResearchGate. Available from: [Link].

-

Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. PMC - NIH. Published May 22, 2024. Available from: [Link].

-

Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central. Available from: [Link].

-

Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed. Published July 5, 2021. Available from: [Link].

-

Synthesis and biological evaluations of new phenothiazine derivatives. ResearchGate. Published June 24, 2020. Available from: [Link].

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. Available from: [Link].

Sources

- 1. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. massivebio.com [massivebio.com]

- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. [Anticonvulsant action and molecular structure of phenothiazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparative anticonvulsant activity of phenothiazine derivatives in experimental electroshock] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Phenothiazine Derivatives: A Technical Guide for Drug Discovery Professionals

The phenothiazine scaffold, a tricyclic heterocyclic system, has long been a cornerstone in medicinal chemistry. Initially recognized for its profound impact on the treatment of psychosis, the versatility of this chemical moiety has led to the discovery of a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the diverse therapeutic potential of novel phenothiazine derivatives, with a focus on their anticancer, antipsychotic, antimicrobial, and antioxidant properties. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and harness the capabilities of these promising compounds.

Section 1: The Expanding Therapeutic Landscape of Phenothiazine Derivatives

Phenothiazine and its analogs have transcended their initial application as antipsychotics to become a subject of intense investigation for a variety of therapeutic applications.[2][3][4] The inherent bioactivity of the phenothiazine nucleus, coupled with the potential for diverse chemical modifications, has fueled the development of novel derivatives with enhanced efficacy and novel mechanisms of action.[2][3] Current research highlights their potential in oncology, infectious diseases, and in combating oxidative stress, making them a fertile ground for drug discovery and development.[3][4]

Section 2: Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have illuminated the significant antitumor effects of novel phenothiazine derivatives across a range of cancer types.[5][6][7] Their anticancer activity is often attributed to the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[3][8]

Mechanism of Action: Disruption of Pro-Survival Signaling

A primary mechanism underlying the anticancer effects of many phenothiazine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway .[3][8] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By interfering with this cascade, phenothiazine derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells.[3][8]

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A fundamental method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][11]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the novel phenothiazine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Description |

| Cell Lines | Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) |

| Compound Concentrations | Typically a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM) |

| Incubation Time | 24, 48, or 72 hours |

| MTT Concentration | 0.5 mg/mL |

| Wavelength | 570 nm |

Table 1: Key parameters for a typical MTT assay.

Section 3: Antipsychotic Activity: Dopamine Receptor Antagonism

The hallmark of traditional phenothiazine drugs is their antipsychotic efficacy, which is primarily attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway.[1][14] Novel derivatives are being developed to refine this activity, potentially reducing side effects while maintaining or enhancing therapeutic effects.[15]

Mechanism of Action: Modulating Dopaminergic Neurotransmission

Overactivity of the dopaminergic system is a key hypothesis in the pathophysiology of psychosis.[14] Phenothiazine derivatives act as antagonists at D2 receptors, preventing dopamine from binding and thereby reducing downstream signaling that contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]

Section 4: Antimicrobial Activity: A Renewed Focus

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[2][15] Phenothiazine derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as potential candidates for novel anti-infective therapies.[2][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial effects of phenothiazines are multifaceted and can include:

-

Inhibition of Efflux Pumps: Some derivatives can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell, thereby restoring the efficacy of existing antibiotics.[3][17]

-

Disruption of Cell Membranes: The amphiphilic nature of these compounds allows them to interact with and disrupt the integrity of bacterial cell membranes.[3]

-

Generation of Reactive Oxygen Species (ROS): Certain phenothiazines can induce the production of ROS, leading to oxidative damage and cell death.[18][19]

-

DNA Damage: Evidence suggests that some derivatives can cause damage to bacterial DNA.[18][19]

In Vitro Evaluation of Antimicrobial Activity

Standard methods for assessing the antimicrobial activity of novel compounds include the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn.[6][20]

-

Disk Application: Place paper disks impregnated with known concentrations of the phenothiazine derivative onto the agar surface.[20]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[6]

Experimental Protocol: Broth Microdilution (MIC Determination)

-

Serial Dilution: Prepare a series of twofold dilutions of the phenothiazine derivative in a 96-well microtiter plate containing broth medium.[21]

-

Inoculation: Add a standardized bacterial inoculum to each well.[21]

-

Incubation: Incubate the plate under suitable conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22]

| Method | Principle | Endpoint |

| Kirby-Bauer | Diffusion of the compound from a disk into agar, inhibiting bacterial growth. | Diameter of the zone of inhibition (mm). |

| Broth Microdilution | Serial dilution of the compound in liquid media to determine the lowest inhibitory concentration. | Minimum Inhibitory Concentration (MIC) (µg/mL or µM). |

Table 2: Comparison of in vitro antimicrobial susceptibility testing methods.

Section 5: Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Phenothiazine derivatives have been shown to possess antioxidant properties, suggesting their potential therapeutic utility in conditions associated with oxidative damage.[23][24]

Mechanism of Antioxidant Action

The antioxidant activity of phenothiazines is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[25] This radical scavenging activity helps to mitigate the damaging effects of oxidative stress on cellular components.[25]

In Vitro Evaluation of Antioxidant Activity

Commonly used methods to assess the antioxidant capacity of novel compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[26][27]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Mix a solution of the phenothiazine derivative with a methanolic solution of DPPH.[4][28]

-

Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[28]

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at approximately 517 nm.[29] The discoloration from purple to yellow indicates the scavenging of the DPPH radical.[28]

-

Calculation: Calculate the percentage of radical scavenging activity.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[8][30]

-

Reaction: Add the phenothiazine derivative to the pre-formed ABTS•+ solution.[8][30]

-

Absorbance Measurement: Measure the reduction in absorbance of the ABTS•+ solution at approximately 734 nm.[8]

-

Data Expression: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[31]

Section 6: Structure-Activity Relationships and Future Directions

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure.[2][3] Modifications to the phenothiazine ring system, the nature and length of the side chain at the N-10 position, and the substituents on the aromatic rings can significantly influence their potency and selectivity for different biological targets.[3] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new derivatives with improved therapeutic profiles.[2][26]

Future research in this field will likely focus on:

-

Synthesizing and screening new libraries of phenothiazine derivatives to identify compounds with enhanced activity and selectivity.

-

Elucidating the detailed molecular mechanisms of action for their various biological effects.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

-

Exploring the potential of phenothiazine derivatives in combination therapies, particularly in cancer and infectious diseases.[3]

Conclusion

Novel phenothiazine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential to be developed into new anticancer, antipsychotic, antimicrobial, and antioxidant agents is substantial. This guide has provided a comprehensive overview of their mechanisms of action and the key experimental protocols used to evaluate their efficacy. By leveraging this knowledge, researchers and drug development professionals can continue to unlock the full therapeutic potential of the phenothiazine scaffold.

References

-

MassiveBio. Phenothiazine. (2026-01-11). [Link]

-

Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]

-

ACME Research Solutions. (2024-02-23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

-

Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2024). Pharmaceuticals, 17(5), 633. [Link]

-

[New derivatives of phenothiazines with anticancer activities]. (2009). Polski Merkuriusz Lekarski, 26(156), 671-675. [Link]

-

Hardy Diagnostics. (2024-02-05). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Microbe Notes. (2022-05-18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

-

Posso, M. C., Domingues, F. C., Ferreira, S., & Silvestre, S. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 27(1), 276. [Link]

-

Antimicrobial activity of phenothiazines. (2000). In Vivo, 14(2), 245-254. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Tian, S., & Fang, F. (2022). Research Progress in the Synthesis and Biological Activity of Phenothiazines. Chinese Pharmaceutical Journal, 57(18), 1504-1511. [Link]

-

Pluta, K., Morak-Młodawska, B., & Jeleń, M. (2021). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Advances, 11(36), 22323-22335. [Link]

-

CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega, 9(28), 31139-31154. [Link]

-

National Center for Biotechnology Information. Phenothiazine. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

-

-

Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

-

-

Do phenothiazines possess antimicrobial and efflux inhibitory properties? (2019). FEMS Microbiology Letters, 366(21). [Link]

-

Scribd. Kirby-Bauer Disk Diffusion Protocol. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

Review of synthesis and biological study of novel phenothiazine derivatives. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(10), 834-845. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]

-

Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 327-347). [Link]

-

Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2018). Journal of Applied Microbiology, 125(5), 1335-1345. [Link]

-

Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2018). Journal of Applied Microbiology, 125(5), 1335–1345. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Antioxidant activity applying an improved ABTS radical cation decolorization assay. (1999). Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). Molecules, 28(23), 7800. [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). Current Organic Synthesis, 22(1). [Link]

-

Antioxidant Properties of New Phenothiazine Derivatives. (2022). Antioxidants, 11(7), 1371. [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). Current Organic Synthesis. [Link]

-

Phenothiazine derivatives as anticancer compounds. (2023). In Chalcones: Synthesis, Biomedical Applications and Structure-Activity Relationship. [Link]

-

The versatility of phenothiazines as an anticancer drug scaffold. (2025). Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

-

Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?. [Link]

-

The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (2021). International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Dissecting Dopamine D2 Receptor Signaling. (2015). Columbia Academic Commons. [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxicity MTT Assay. [Link]

-

Schematic representation of a network of PI3K/AKT/mTOR signaling. (2015). Oncotarget, 6(19), 16897-16908. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2016). Biological Psychiatry, 79(1), 54-61. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (2018). Journal of Hematology & Oncology, 11(1), 1-18. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. asm.org [asm.org]

- 6. microbenotes.com [microbenotes.com]

- 7. researchgate.net [researchgate.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. clyte.tech [clyte.tech]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Making sure you're not a bot! [academiccommons.columbia.edu]

- 16. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iv.iiarjournals.org [iv.iiarjournals.org]

- 18. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. eurekaselect.com [eurekaselect.com]

- 27. researchgate.net [researchgate.net]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. mdpi.com [mdpi.com]

- 30. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Phenothiazine Scaffold as a Privileged Structure

An In-Depth Technical Guide to 2-(10H-Phenothiazin-10-yl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery

The phenothiazine tricycle is a foundational scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] First synthesized in 1883, phenothiazine and its derivatives have revolutionized medicine, leading to the development of the first antipsychotic drug, chlorpromazine, and transforming the treatment of psychiatric disorders.[3][4] Beyond their neuroleptic applications, phenothiazine-based compounds have demonstrated significant potential as anticancer, antihistaminic, anti-inflammatory, antibacterial, and antifungal agents.[1][5][6][7][8][9] This wide range of therapeutic efficacy stems from the unique three-dimensional "butterfly" structure of the phenothiazine core, which allows for extensive chemical modification and interaction with a multitude of biological targets.[1][10]

This guide focuses on a key synthetic intermediate, This compound . This molecule serves as a critical building block for researchers and drug development professionals, enabling the synthesis of novel phenothiazine derivatives. Its acetohydrazide moiety provides a reactive handle for condensation reactions, allowing for the facile introduction of diverse pharmacophores to explore structure-activity relationships (SAR) and develop new therapeutic candidates.

Core Compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [11][12][13] |

| CAS Number | 125096-15-3 | [11][12][13] |

| Molecular Formula | C₁₄H₁₃N₃OS | [12] |

| Molecular Weight | 271.34 g/mol | [12] |

| Purity | Typically ≥97% | [12] |

| MDL Number | MFCD01249325 | [12] |

Synthesis Protocol: A Step-by-Step Experimental Guide

The synthesis of this compound is a well-established, two-step process commencing from the parent 10H-phenothiazine.[14] The methodology described below is a self-validating system, where the successful isolation and characterization of the intermediate ester confirms the efficacy of the first step before proceeding to the final hydrazinolysis.

Part 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

This initial step involves the N-alkylation of the phenothiazine ring. The nitrogen atom of phenothiazine acts as a nucleophile, displacing the chloride from ethyl chloroacetate.

-

Rationale: The choice of ethyl chloroacetate provides the necessary two-carbon spacer and an ester functional group, which is an ideal precursor for the subsequent hydrazinolysis. The use of a base like sodium hydride (NaH) or potassium carbonate is crucial to deprotonate the secondary amine of phenothiazine, thereby increasing its nucleophilicity and driving the reaction forward.

Experimental Protocol:

-

Reaction Setup: To a solution of 10H-phenothiazine (1 equivalent) in a suitable aprotic solvent (e.g., dry acetone or THF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Reflux the reaction mixture for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable mobile phase [e.g., acetone:chloroform:methanol (1:1:1)].[6]

-

Workup and Isolation: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-(10H-phenothiazin-10-yl)acetate.

Part 2: Synthesis of this compound

This second step converts the ethyl ester intermediate into the desired acetohydrazide through nucleophilic acyl substitution with hydrazine hydrate.

-

Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is a standard and highly efficient method for converting esters to hydrazides. The resulting hydrazide is a key synthon for creating larger molecules.

Experimental Protocol:

-

Reaction Setup: Dissolve the synthesized ethyl 2-(10H-phenothiazin-10-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (5-10 equivalents) to the solution. The large excess of hydrazine ensures the reaction goes to completion.

-

Reaction Progression: Reflux the mixture for 6-8 hours. The product will often precipitate out of the solution upon cooling.

-

Workup and Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.[14]

-

Characterization: The final product should be characterized by standard analytical techniques (FTIR, ¹H NMR, Mass Spectrometry) to confirm its structure and purity.[14]

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Application in Anticancer Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds with therapeutic potential. The phenothiazine scaffold is a known pharmacophore in anticancer drug design.[15] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit cancer cell migration and invasion.[2][15]

The terminal hydrazide group of the title compound can be readily condensed with various aldehydes or ketones to form hydrazones. This modular approach allows for the systematic exploration of how different substituents impact biological activity. For example, researchers have synthesized N'-(substitutedbenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazides to create new potential therapeutic agents.[14]

Illustrative Biological Pathway: Caspase-Mediated Apoptosis

Many cytotoxic anticancer agents, including novel phenothiazine derivatives, exert their effect by inducing programmed cell death, or apoptosis.[15] A central mechanism in this process is the activation of the caspase cascade. The diagram below illustrates a simplified pathway that can be modulated by such compounds.

Caption: Simplified caspase activation pathway in drug-induced apoptosis.

Supplier and Procurement Information

For researchers and drug development professionals, reliable sourcing of starting materials is paramount. This compound is commercially available from several chemical suppliers.

| Supplier | CAS Number | Website/Contact |

| Arctom Scientific | 125096-15-3 | ]">www.arctomsci.com[11] |

| ChemUniverse | 125096-15-3 | ]">www.chemuniverse.com[12] |

| Sigma-Aldrich | 125096-15-3 | ]">www.sigmaaldrich.com |

| ChemicalBook | 125096-15-3 | ]">www.chemicalbook.com[13] |

Note: Availability and stock levels should be confirmed directly with the suppliers.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and reactive hydrazide functionality make it an invaluable starting material for the development of new phenothiazine derivatives. As research continues to uncover the vast therapeutic potential of the phenothiazine scaffold, from oncology to neurobiology, the utility of this core intermediate will undoubtedly grow, empowering scientists to design and synthesize the next generation of impactful medicines.

References

-

Babalola, B. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]

-

Kapoor, A. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 82-87. [Link]

- Arctom Scientific. (n.d.). CAS NO. 125096-15-3 | this compound.

- ChemUniverse. (n.d.). This compound [P43813].

-

Li, T., et al. (2020). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Molecules, 25(21), 5195. [Link]

-

Wikipedia. (2024, November 28). Phenothiazine. [Link]

- MassiveBio. (2024). Phenothiazine.

- Wisdom Library. (2025). Phenothiazine derivative: Significance and symbolism.

- ChemicalBook. (n.d.). This compound | 125096-15-3.

- Sigma-Aldrich. (n.d.). This compound.

-

MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 29(12), 2845. [Link]

- Sinha, S., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(4), 856-865.

- ChemUniverse. (n.d.). Order : ChemUniverse.

- CymitQuimica. (n.d.). CAS 1068-57-1: Acetohydrazide.

-

Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7589. [Link]

-

Kumar, B. V., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63. [Link]

- ResearchGate. (2020). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives.

- ChemUniverse. (n.d.). Request A Quote - ChemUniverse.

- Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies.

-

He, H., et al. (2018). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7970-7980. [Link]

- ResearchGate. (n.d.). Available online through - ResearchGate.

- ChemicalBook. (n.d.). 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol.

- Motohashi, N., et al. (2000). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 1(1), 45-66.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. massivebio.com [massivebio.com]

- 5. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 6. iosrphr.org [iosrphr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arctomsci.com [arctomsci.com]

- 12. chemuniverse.com [chemuniverse.com]

- 13. This compound | 125096-15-3 [amp.chemicalbook.com]

- 14. Synthesis and Characterization of Phenothiazine Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]

- 15. benthamscience.com [benthamscience.com]

A Technical Guide to the Preliminary Bioactivity Screening of 2-(10H-phenothiazin-10-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of 2-(10H-phenothiazin-10-yl)acetohydrazide, a novel derivative of the medicinally significant phenothiazine scaffold. Phenothiazines are recognized as a "privileged structure" in drug discovery, exhibiting a vast range of activities including antipsychotic, anticancer, antimicrobial, and antioxidant effects.[1][2][3] This document outlines a structured, multi-pronged screening strategy designed for researchers and drug development professionals. The workflow begins with in silico computational predictions to identify potential biological targets and reduce experimental costs, followed by a series of robust in vitro assays.[4][5] We present detailed, self-validating protocols for assessing antioxidant potential via the DPPH radical scavenging assay, antimicrobial efficacy through determination of Minimum Inhibitory Concentration (MIC), and anticancer cytotoxicity using the MTT cell viability assay.[6] The causality behind each experimental choice is explained, grounding the practical steps in established scientific principles to ensure technical accuracy and trustworthiness. This guide serves as a foundational blueprint for identifying and characterizing the therapeutic potential of this promising compound.

Introduction: The Rationale for Screening this compound

The phenothiazine core, a tricyclic system composed of two benzene rings fused to a central thiazine ring, is a cornerstone of medicinal chemistry.[2][3] Its non-planar, butterfly-like conformation and electron-rich nature allow for extensive functionalization, leading to compounds that can interact with a wide array of biological targets.[7] This structural versatility has given rise to a plethora of drugs with diverse therapeutic applications, from the first-generation antipsychotic chlorpromazine to agents with anticancer and antimicrobial properties.[2][7][8]

The target molecule, this compound, combines this privileged phenothiazine nucleus with an acetohydrazide side chain at the N-10 position. The hydrazide functional group is a common pharmacophore and a versatile synthetic intermediate in drug development, known to contribute to the biological activities of various compounds. The synthesis of related phenothiazine acetimidohydrazides has been reported, indicating the chemical accessibility of this class of molecules.[9][10]

This strategic combination of a proven scaffold with a reactive and potentially bioactive side chain forms the central hypothesis of this guide: This compound is a prime candidate for exhibiting multi-faceted biological activity, warranting a systematic preliminary screening to uncover its potential as an antioxidant, antimicrobial, and/or anticancer agent.

Chapter 1: A Triad of Preliminary Bioactivity Assessment

To efficiently and comprehensively evaluate the potential of a novel compound, a staged approach is essential. This guide proposes a triad of screening methodologies that progress from computational prediction to foundational in vitro biological testing. This workflow is designed to maximize data acquisition while minimizing resource expenditure in the early stages of discovery.

-

In Silico Assessment: Utilizes molecular docking to predict the compound's binding affinity to known protein targets associated with cancer, bacterial survival, and oxidative stress. This provides an early, cost-effective indication of potential mechanisms of action.[4]

-

In Vitro Biofunctional Assays: Focuses on quantifying broad-spectrum activities. This includes antioxidant capacity and antimicrobial action against a panel of representative Gram-positive and Gram-negative bacteria.[11][12]

-

In Vitro Cytotoxicity Screening: Employs cell-based assays to determine the compound's effect on the viability of cancer cell lines, providing a direct measure of its potential as an anticancer agent.

The logical flow of this screening cascade ensures that each subsequent experimental stage is informed by the last, creating a robust and evidence-based preliminary profile of the compound's bioactivity.

Chapter 2: In Silico Preliminary Assessment: Molecular Docking

Expertise & Experience: The Rationale

Before committing to resource-intensive wet-lab experiments, in silico methods like molecular docking offer a powerful predictive tool.[5] This computational technique simulates the interaction between a small molecule (the ligand) and the binding site of a target macromolecule (the receptor, typically a protein).[4] By estimating the binding affinity and visualizing the binding mode, we can prioritize which biological pathways to investigate experimentally. For a phenothiazine derivative, logical targets include proteins crucial for cancer cell proliferation (e.g., tyrosine kinases, topoisomerases), bacterial survival (e.g., DNA gyrase, dihydrofolate reductase), and enzymes involved in oxidative stress. This approach rapidly screens multiple hypotheses, guiding a more focused and efficient experimental design.[13][14]

Detailed Protocol: Molecular Docking Workflow

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Save the structure in a compatible format (e.g., .pdb, .mol2).

-

-

Receptor (Protein Target) Selection & Preparation:

-

Identify target proteins from the Protein Data Bank (PDB). Examples include:

-

Anticancer: Human Topoisomerase II (PDB ID: 1ZXM), EGFR Tyrosine Kinase (PDB ID: 2J6M).

-

Antimicrobial: E. coli DNA Gyrase B (PDB ID: 1KZN), S. aureus Tyrosyl-tRNA Synthetase (PDB ID: 1JII).

-

-

Prepare the protein for docking using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.

-

Define the binding site (the "grid box") based on the location of the original co-crystallized ligand or known active sites.

-

-

Docking Simulation:

-

Analysis of Results:

-

Binding Energy (Affinity): The most negative score indicates the most favorable predicted binding. Compare this value to that of known inhibitors if available.

-

Binding Pose: Visualize the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues in the protein's active site.

-

Trustworthiness & Validation

It is critical to recognize that molecular docking is a predictive, not a definitive, tool.[13] Its accuracy is dependent on the quality of the protein structure and the scoring function used. The results should be interpreted as hypotheses about potential bioactivity that must be validated by the in vitro experiments described in the following chapters.

Chapter 3: In Vitro Antioxidant Activity Screening

Expertise & Experience: The Rationale

Many pathological conditions, including cancer and inflammation, are associated with oxidative stress caused by an imbalance of reactive oxygen species (ROS). Phenothiazine derivatives are known to possess antioxidant properties, often by donating a hydrogen atom or an electron to neutralize free radicals.[15] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for the preliminary screening of radical scavenging activity.[16] It employs a stable free radical (DPPH•) which has a deep violet color. When reduced by an antioxidant, its color fades to pale yellow, a change that can be easily quantified spectrophotometrically. This assay provides a robust initial assessment of the compound's ability to act as a free radical scavenger.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.[16]

-

-

Experimental Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

In a 96-well microplate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculations:

-

Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

-

A_blank = Absorbance of the DPPH solution without sample.

-

A_sample = Absorbance of the DPPH solution with the test compound or control.

-

-

Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Data Presentation

| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |

| Blank | e.g., 0.850 | 0 |

| 100 | e.g., 0.210 | 75.3 |

| 50 | e.g., 0.435 | 48.8 |

| 25 | e.g., 0.620 | 27.1 |

| 12.5 | e.g., 0.750 | 11.8 |

| 6.25 | e.g., 0.810 | 4.7 |

| IC50 (µg/mL) | - | ~51.2 |

Chapter 4: In Vitro Antimicrobial Susceptibility Testing

Expertise & Experience: The Rationale

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[11] Phenothiazine derivatives have demonstrated antimicrobial activity, and screening new analogues is a logical step.[8][17] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][18] The MIC is the lowest concentration that prevents visible growth of a microorganism.[6] This method is preferred for preliminary screening over diffusion assays because it provides a quantitative result (a specific concentration), which is more informative for structure-activity relationship studies. It is also highly amenable to a 96-well plate format for higher throughput.[11]

Detailed Protocol: Broth Microdilution for MIC Determination

-

Materials and Preparation:

-

Test Organisms: Select a panel of bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) strain.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

-

Experimental Procedure (in a 96-well plate):

-

Add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is ~110 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

-

Data Presentation

| Compound | Test Organism | MIC (µg/mL) |

| This compound | S. aureus | e.g., 16 |

| " | E. coli | e.g., 64 |

| Ciprofloxacin (Control) | S. aureus | e.g., 0.5 |

| " | E. coli | e.g., 0.25 |

Chapter 5: In Vitro Anticancer Cytotoxicity Screening

Expertise & Experience: The Rationale

A key characteristic of a potential anticancer drug is its ability to inhibit the proliferation of, or kill, cancer cells.[19] The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[21] The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cells to varying concentrations of the test compound, we can generate a dose-response curve and calculate the IC50 value—the concentration that reduces cell viability by 50%—a critical parameter for gauging cytotoxic potency.[22]

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Cell Line Selection: Choose relevant cancer cell lines, such as MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma).[22]

-

Culture the cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified, 5% CO2 atmosphere.

-

Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[23]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

-

Incubate for another 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[21]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[20]

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability using the formula: % Cell Viability = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Where:

-

A_sample = Absorbance of cells treated with the compound.

-

A_control = Absorbance of untreated cells (vehicle control).

-

A_blank = Absorbance of medium alone.

-

-

Plot % Cell Viability against compound concentration to determine the IC50 value.

-

Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Control (0) | e.g., 1.250 | 100 |

| 1 | e.g., 1.180 | 94.4 |

| 5 | e.g., 0.950 | 76.0 |

| 10 | e.g., 0.630 | 50.4 |

| 25 | e.g., 0.310 | 24.8 |

| 50 | e.g., 0.150 | 12.0 |

| IC50 (µM) | - | ~9.9 |

Chapter 6: Synthesis of Findings and Future Directions

The culmination of this preliminary screening process is a foundational bioactivity profile for this compound. A "hit" is identified not merely by activity in a single assay, but by the collective evidence. For example, a compound with a low IC50 in the MTT assay against a lung cancer cell line, coupled with predictive docking scores for human topoisomerase, presents a compelling case for further investigation as a potential anticancer agent.

Interpreting the Results:

-

Potent and Selective Hit: Strong activity in one area (e.g., MIC < 10 µg/mL) with weak activity in others (e.g., cytotoxicity IC50 > 100 µM) suggests selective action.

-

Broad-Spectrum Hit: Moderate activity across multiple assays (e.g., antioxidant, antimicrobial, and anticancer) may indicate a mechanism targeting a fundamental cellular process or potential for promiscuous activity.

-

Non-Hit: Lack of significant activity in any assay suggests the compound is not a promising candidate under these conditions.

Future Directions: A promising preliminary profile is the starting point for a more extensive drug discovery campaign. Logical next steps include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of the hit compound to identify which structural features are critical for its activity.

-

Mechanism of Action (MoA) Studies: Employing more specific biochemical and cellular assays to elucidate the precise molecular target and pathway modulated by the compound.

-

Expanded Screening: Testing the compound against a broader panel of bacterial strains, cancer cell lines, or in other relevant disease models.

-

Lead Optimization: Modifying the hit structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

This structured approach to preliminary screening ensures that resources are directed toward the most promising candidates, accelerating the journey from a novel molecule to a potential therapeutic agent.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. Retrieved January 12, 2026, from [Link]

- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Mini Reviews in Medicinal Chemistry.

- Drug discovery by using in-silico experiments. (2022). dockdynamics In-Silico Lab.

-

Synthesis and biological activity of phenothiazine derivatives. (2011). SciSpace. Retrieved January 12, 2026, from [Link]

-

Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2022). AIP Publishing. Retrieved January 12, 2026, from [Link]

-

Chemical structure of phenothiazines and their biological activity. (n.d.). Institute of Pharmacology, Polish Academy of Sciences. Retrieved January 12, 2026, from [Link]

-

Molecular docking as a popular tool in drug design, an in silico travel. (2016). Dove Medical Press. Retrieved January 12, 2026, from [Link]

-

A Guide to In Silico Drug Design. (2022). PubMed Central, National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

In-silico Studies: Pioneering The Future Of Drug Discovery. (2022). International Journal for Scientific Research & Development. Retrieved January 12, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

-

Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved January 12, 2026, from [Link]

-

Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2023). IntechOpen. Retrieved January 12, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2015). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. (2018). Russian Journal of General Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). PubMed Central, National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Screening Methods of Antioxidant Activity: An Overview. (2007). Pharmacognosy Reviews. Retrieved January 12, 2026, from [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

-

The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PubMed Central, National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Antioxidant Properties of New Phenothiazine Derivatives. (2019). MDPI. Retrieved January 12, 2026, from [Link]

-

Values of the antioxidant activity of phenothiazine and its derivatives... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. dockdynamics.com [dockdynamics.com]

- 5. ijsdr.org [ijsdr.org]

- 6. ibtbioservices.com [ibtbioservices.com]

- 7. if-pan.krakow.pl [if-pan.krakow.pl]

- 8. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives - Afifi - Russian Journal of General Chemistry [bakhtiniada.ru]

- 10. pleiades.online [pleiades.online]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcogrev.com [phcogrev.com]

- 13. dovepress.com [dovepress.com]

- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atcc.org [atcc.org]

spectroscopic data (NMR, IR, Mass) of 2-(10H-phenothiazin-10-yl)acetohydrazide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(10H-phenothiazin-10-yl)acetohydrazide

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a synthesized compound is a cornerstone of scientific integrity. This compound, a derivative of the pharmaceutically significant phenothiazine core, is a versatile intermediate for synthesizing novel therapeutic agents.[1] This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for its characterization. The interpretation herein is grounded in established principles and supported by data from relevant chemical literature.